molecular formula C18H28N4O3 B2879283 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine CAS No. 1226451-35-9

1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine

Cat. No.: B2879283
CAS No.: 1226451-35-9
M. Wt: 348.447
InChI Key: ZTMGIUVJTHOCOV-UHFFFAOYSA-N
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Description

1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carbonyl]-3-methylpiperidine is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Isomorphism

Research on compounds with structural similarities to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone" has shown that isomorphous structures can exhibit extensive disorder, which can complicate their automatic detection during data-mining procedures. Such studies contribute to understanding the structural characteristics and isomorphism rules in heterocyclic compounds, which is vital for designing new molecules with desired properties (V. Rajni Swamy et al., 2013).

Synthesis and Antimicrobial Activity

Compounds structurally related to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activities. The synthesis involves condensing chalcones with isoniazid in acetic acid, leading to new compounds that exhibit antimicrobial activity comparable to standard drugs. This research area is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Satyender Kumar et al., 2012).

Molecular Interactions and Receptor Binding

The study of molecular interactions and receptor binding is another significant research application. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its potent and selective antagonism for the CB1 cannabinoid receptor. Such research provides insights into the design of receptor-specific drugs, contributing to the development of targeted therapies for various conditions (J. Shim et al., 2002).

Synthesis of Heterocycles

The efficient synthesis of heterocycles containing both piperidine and pyridine rings remains a challenge in organic synthesis. Research has reported a simple and efficient method for synthesizing compounds similar to "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl)methanone," starting from readily available materials. This research is crucial for expanding the repertoire of synthetic methods available to chemists, facilitating the development of new compounds with potential pharmaceutical applications (Qun‐Zheng Zhang et al., 2020).

Properties

IUPAC Name

[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-13-5-4-8-22(11-13)17(23)14-6-9-21(10-7-14)18(24)15-12-20(2)19-16(15)25-3/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMGIUVJTHOCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.